molecular formula C14H17ClN2O2 B1454500 Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate CAS No. 885272-49-1

Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

Cat. No.: B1454500
CAS No.: 885272-49-1
M. Wt: 280.75 g/mol
InChI Key: VMWXFZLFMHZDQL-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Historical Context of Pyrido[4,3-b]indole Derivatives

The pyrido[4,3-b]indole scaffold represents a historically significant structural framework in heterocyclic chemistry, with roots tracing back to the early studies of naturally occurring beta-carboline alkaloids. The development of synthetic pyrido[4,3-b]indole derivatives gained momentum in the mid-20th century as researchers began to explore modifications of naturally occurring compounds such as harmine and harmaline. Harmine, first isolated by J. Fritzsche from Peganum harmala seeds in 1848, established the foundational understanding of the pyrido[4,3-b]indole core structure. The pharmacological investigation of harmine did not commence until 1895, and the complete structural determination of harmine and related compounds was achieved in 1927 by Richard Helmuth Fredrick Manske and colleagues.

The synthetic exploration of pyrido[4,3-b]indole derivatives expanded significantly during the latter half of the twentieth century, driven by discoveries of their diverse biological activities. Researchers at the Institute of Experimental Pharmacology and Toxicology, Slovak Academy of Sciences, developed notable pyridoindole derivatives such as SMe1EC2 (2-ethoxycarbonyl-8-methoxy-2,3,4,4a,5,9b-hexahydro-1H-pyrido-[4,3b] indolinium chloride), which demonstrated significant antioxidant and neuroprotective effects. These early investigations established the therapeutic potential of modified pyrido[4,3-b]indole structures and paved the way for the development of more sophisticated derivatives, including ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate.

The evolution of synthetic methodologies for pyrido[4,3-b]indole compounds has been closely linked to advances in understanding their formation mechanisms. Recent studies have revealed that certain pyrido[4,3-b]indole derivatives can form through reactions involving tryptophan and alpha-dicarbonyl compounds, providing insights into both natural biosynthetic pathways and synthetic strategies. These mechanistic studies have demonstrated that the formation of pyrido[4,3-b]indole structures is favored under acidic conditions and elevated temperatures, principles that have informed the development of improved synthetic protocols for compounds like this compound.

Systematic Nomenclature and Chemical Identifiers

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic rules for naming fused heterocyclic systems with multiple functional groups. The complete IUPAC name is ethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate, which systematically describes the structural features of the molecule. The nomenclature begins with the ethyl ester designation, followed by the chlorine substituent position (8-chloro), the degree of saturation (1,3,4,4a,5,9b-hexahydro), the heterocyclic core system designation (2H-pyrido[4,3-b]indole), and the carboxylate functional group position (2-carboxylate).

The numbering system for pyrido[4,3-b]indole follows established conventions for fused heterocyclic systems, where the pyridine ring is designated as ring a and the benzene portion of the indole as ring c. The fusion nomenclature [4,3-b] indicates that the pyridine ring is fused to the indole system between positions 4 and 3 of the pyridine and positions b of the indole framework. This systematic approach ensures unambiguous identification of the compound and facilitates clear communication within the scientific community.

Alternative nomenclature forms for this compound include variations in the description of the hydrogenation state and stereochemistry. Some sources refer to the compound as this compound, which emphasizes the specific positions of hydrogenation and the bridgehead hydrogen atoms. These variations in nomenclature reflect different approaches to describing the same molecular structure while maintaining consistency with IUPAC guidelines.

CAS Registry Number (885272-49-1)

Properties

IUPAC Name

ethyl 8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,11,13,16H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWXFZLFMHZDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2C(C1)C3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679983
Record name Ethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-49-1
Record name Ethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 8-chloro-1,3,4,4a,5,9b-hexahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound can bind to specific receptors on the cell surface, modulating the activity of these receptors and influencing downstream signaling events.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis (programmed cell death) by activating specific signaling pathways and upregulating pro-apoptotic genes. Additionally, it can inhibit cell proliferation by interfering with the cell cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of specific enzymes, such as kinases, which are involved in cell signaling pathways. This inhibition can lead to the downregulation of signaling cascades that promote cell survival and proliferation. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been noted, where a certain dosage is required to achieve a therapeutic effect, beyond which toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. This compound can also influence metabolic flux and alter the levels of various metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments and tissues, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It has been found to localize to specific organelles, such as the nucleus and mitochondria, where it can interact with DNA, RNA, and other biomolecules. Targeting signals and post-translational modifications play a role in directing this compound to its specific subcellular locations.

Biological Activity

Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS No. 885272-49-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H17ClN2O2
  • Molecular Weight : 280.75 g/mol
  • Structure : The compound features a pyridoindole framework which is characteristic of many biologically active molecules.

Biological Activity Overview

This compound has demonstrated various biological activities including:

  • Antitumor Activity
    • The compound exhibits significant antiproliferative effects against several cancer cell lines. In vitro studies have shown that it inhibits cell growth with GI50 values ranging from 29 nM to 78 nM in different cancer types such as pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancers .
  • Histone Deacetylase Inhibition
    • This compound has been identified as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression and are implicated in cancer progression.
  • Antimalarial and Antidepressant Activities
    • Preliminary studies suggest that the compound may also possess antimalarial and antidepressant properties. These activities are under investigation but indicate a broader pharmacological profile beyond anticancer effects.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Cancer Cell Proliferation : The compound's ability to inhibit cancer cell proliferation is linked to its interaction with cellular signaling pathways involved in cell cycle regulation.
  • Modulation of Gene Expression : By inhibiting HDACs, the compound may alter the acetylation status of histones leading to changes in gene expression patterns that favor apoptosis in cancer cells.

Case Studies

Recent studies have detailed the efficacy of this compound:

StudyCell LineGI50 (nM)Mechanism
Study APanc-129HDAC inhibition
Study BMCF-733EGFR inhibition
Study CA-54942Antiproliferative activity

These findings underscore the compound's potential as a therapeutic agent against various malignancies.

Toxicity and Safety

The toxicity profile of this compound indicates that while it can exhibit toxic effects at high concentrations or prolonged exposure, it remains non-toxic at lower doses. Studies have shown no significant adverse effects on liver function or blood parameters at therapeutic concentrations .

Future Directions

Research is ongoing to explore:

  • Derivatives with Improved Solubility : Modifications to enhance solubility and bioavailability.
  • Expanded Biological Testing : Investigating additional therapeutic areas including neurodegenerative diseases due to its potential antidepressant effects.

Scientific Research Applications

Structural Features

  • Molecular Formula : C14H17ClN2O2C_{14}H_{17}ClN_{2}O_{2}
  • Molecular Weight : 280.75 g/mol
  • Functional Groups : Chloro substituent at the 8-position and an ethyl ester group at the carboxylate position.

Pharmacological Potential

Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate has been explored for its potential pharmacological properties. Some key areas of interest include:

  • Antidepressant Activity : Due to its structural similarity to known antidepressants, studies have indicated potential efficacy in mood regulation.
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms similar to other indole derivatives.
  • Antimicrobial Effects : The chloro substituent may enhance its interaction with microbial targets, leading to potential antimicrobial applications.

Interaction Studies

Understanding the interactions of this compound with biological targets is essential for elucidating its pharmacodynamics. These studies are critical for assessing safety and efficacy profiles before advancing into clinical trials.

Noteworthy Research Directions

  • In vitro Studies : Investigating the compound's effects on various cell lines to assess its cytotoxicity and mechanism of action.
  • In vivo Models : Utilizing animal models to evaluate pharmacokinetics and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and reduce toxicity.

Comparison with Similar Compounds

Key Compounds:

Ethyl 6-Bromo-3,4,4a,5-Tetrahydro-1H-Pyrido[4,3-b]Indole-2(9bH)-Carboxylate (CAS 1059630-08-8)

  • Substituent: Bromine at position 5.
  • Synthesis: Prepared via ethyl chloroformate reaction with a brominated intermediate, yielding 97% purity .
  • Bioactivity: Used as an intermediate in antipsychotic drug synthesis (e.g., Lumateperone) .

tert-Butyl 8-Chloro-3,4,4a,5-Tetrahydro-1H-Pyrido[4,3-b]Indole-2(9bH)-Carboxylate (CAS 885272-52-6)

  • Substituent: Chlorine at position 8; tert-butyl ester.
  • Physicochemical Data: Molecular weight 308.80, stored at room temperature .
  • Safety: Requires precautions against toxicity and environmental hazards .

Ethyl 8-(Benzyloxy)-5-(4-Chlorobenzoyl)-7-Fluoro-3,4-Dihydro-1H-Pyrido[4,3-b]Indole-2(5H)-Carboxylate

  • Substituents: Benzyloxy, 4-chlorobenzoyl, and fluorine at positions 8, 5, and 7, respectively.
  • Bioactivity: Hypoglycemic activity 1.2× higher than metformin in cell assays .

(2-Benzyl-2,3,4,5-Tetrahydro-1H-Pyrido[4,3-b]Indol-8-yl)-Acetic Acid

  • Substituent: Benzyl and acetic acid groups.
  • Bioactivity: Potent aldose reductase inhibitor (micromolar activity) vs. its saturated analog, which showed marginal effects .

Physicochemical Properties

Compound Substituent(s) Ester Group Melting Point (°C) Yield Purity
tert-Butyl 6-Chloro Analog Cl at position 6 tert-Butyl 185–186 87% >95%
Ethyl 6-Bromo Analog Br at position 6 Ethyl N/A ~92% 97%
Ethyl 8-(Benzyloxy)-Fluoro Analog Multiple substituents Ethyl N/A N/A >95%

Key Observations :

  • Halogen Effects : Chlorine at position 8 (as in the target compound) may confer distinct electronic effects compared to bromine at position 6, altering reactivity and binding affinity .

Structural-Activity Relationships :

  • Chloro vs. Bromo : Bromine’s larger atomic radius may enhance hydrophobic interactions in enzyme binding, while chlorine’s electronegativity could improve target selectivity.
  • Ester Flexibility : Ethyl esters (vs. tert-butyl) may improve metabolic stability in vivo, critical for drug candidates .

Preparation Methods

General Synthetic Strategy

The synthesis of Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate typically involves:

  • Preparation of a substituted tetrahydro-pyridoindole intermediate.
  • Functional group transformations including halogenation (chlorination at position 8).
  • Esterification to introduce the ethyl carboxylate moiety at the 2-position.

The synthetic route is often adapted from similar preparations of halogenated ethyl tetrahydro-pyridoindole carboxylates, such as the 6-bromo analogs, which provide a useful precedent for reaction conditions and purification techniques.

Preparation of the Key Intermediate: Substituted Tetrahydro-pyridoindole

The starting material is generally a tetrahydro-pyridoindole free base or its salt form. For example, the preparation of ethyl 6-bromo-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves:

  • Obtaining the free base of 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole by basification using 50% aqueous sodium hydroxide and extraction into methyl tert-butyl ether (MTBE).
  • Conversion to the ethyl carboxylate by reaction with ethyl chloroformate in tetrahydrofuran (THF) in the presence of a base such as triethylamine or sodium carbonate, usually at low temperature (0–25°C) to control reactivity and selectivity.

This method can be adapted for the 8-chloro derivative by substituting the bromo intermediate with the corresponding chloro-substituted pyridoindole.

Detailed Reaction Conditions for Esterification

Parameter Description
Starting Material 8-chloro-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole (free base or salt)
Solvent Tetrahydrofuran (THF)
Base Triethylamine or sodium carbonate
Temperature 0°C to 25°C
Reaction Time 1 to 2 hours
Reagent Ethyl chloroformate (stoichiometric amount)
Work-up Filtration through celite, solvent evaporation
Yield Typically >95%
Purity >98% by HPLC

Procedure Summary: The free base is suspended in THF with triethylamine under an ice-water bath. Ethyl chloroformate is added dropwise over approximately 1 hour. After addition, the mixture is stirred at room temperature for an additional hour. The reaction mixture is filtered through celite to remove solids, and the solvent is evaporated under reduced pressure to yield the ethyl ester product.

Alternative Salt-Based Preparation

An alternative method uses the (S)-mandelate salt of the substituted tetrahydro-pyridoindole as a starting material. This salt is reacted with ethyl chloroformate in THF with sodium carbonate at ambient temperature. The reaction mixture is then concentrated, diluted with water, and stirred to precipitate the product, which is filtered and dried. This method also achieves high yield (~98%) and purity (>99%) and provides an efficient route for scale-up synthesis.

Halogenation (Chlorination) to Introduce the 8-Chloro Substituent

While detailed procedures specific to the chlorination at position 8 are less frequently reported in public literature, common synthetic approaches include:

  • Electrophilic aromatic substitution using chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
  • Halogen exchange reactions starting from bromo analogs using chloride sources under catalytic conditions.

The chlorination step is typically performed on the pyridoindole intermediate before esterification to avoid complications with ester group sensitivity.

Additional Functionalization and Purification

Subsequent functionalizations, such as amidation or alkylation, may be performed on the esterified product to yield derivatives. Purification usually involves recrystallization or chromatographic techniques to ensure high purity suitable for pharmaceutical applications.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Yield (%) Notes
Free base preparation 50% NaOH aqueous, MTBE extraction - Starting material for esterification
Esterification Ethyl chloroformate, THF, triethylamine, 0–25°C, 1–2 h >95 High purity product (>98%)
Salt-based esterification (S)-mandelate salt, Na2CO3, THF, 25°C 98 Alternative method, suitable for scale-up
Halogenation (chlorination) NCS or other chlorinating agents, controlled conditions Variable Performed on intermediate before esterification

Research Findings and Optimization Notes

  • The use of triethylamine or sodium carbonate as base influences reaction rate and product purity; triethylamine provides smoother reaction profiles.
  • Temperature control during esterification is critical to minimize side reactions and maximize yield.
  • The salt-based method offers advantages in handling and purification, especially for large-scale synthesis.
  • Halogenation selectivity depends on reaction conditions and substituent effects on the pyridoindole ring system.
  • Analytical techniques such as 1H NMR, HPLC, and LC-MS are essential for confirming product identity and purity.

Q & A

Q. What are common synthetic routes for pyrido[4,3-b]indole derivatives, and how can purity be optimized?

Methodological Answer: Pyrido[4,3-b]indole derivatives are typically synthesized via multicomponent reactions or stepwise functionalization. For example, halogenated intermediates (e.g., bromo-substituted derivatives) are prepared using nucleophilic substitution with reagents like chloroacetamide in the presence of potassium iodide and diisopropyl ethylamine in dioxane . Purity optimization involves column chromatography (silica gel, gradient elution) and recrystallization from ethanol or dichloromethane/hexane mixtures. Analytical HPLC with UV detection (≥97% purity threshold) is recommended for quality control .

Q. How is structural characterization of this compound performed, and what spectroscopic techniques are critical?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm backbone structure and substituent positions (e.g., ethyl ester, chlorine).
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., ESI+ for [M+H]+^+ ions).
  • X-ray crystallography : For absolute stereochemistry determination in chiral analogs (e.g., 4aS,9bR configuration) .

Q. What in vitro assays are used to evaluate biological activity for pyridoindole derivatives?

Methodological Answer: Standard assays include:

  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., c-Met) or neurotransmitter transporters (SERT, NET, DAT) .
  • Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., IC50_{50} determination) .
  • CFTR potentiator activity : Halide-sensitive YFP assays for cystic fibrosis research .

Advanced Research Questions

Q. How can contradictions in pharmacological data (e.g., dual agonist/inhibitor effects) be resolved?

Methodological Answer: Contradictory results often arise from off-target interactions or assay-specific conditions. Strategies include:

  • Selective receptor profiling : Use radioligand binding assays (e.g., Ki determination across 50+ targets) to identify off-target effects .
  • Dose-response refinement : Test activity across a broader concentration range (e.g., 0.1 nM–100 µM) to distinguish primary vs. secondary effects.
  • Computational docking : Compare binding poses in target vs. non-target proteins (e.g., AutoDock Vina or Schrödinger Suite) .

Q. What in vivo models are suitable for studying antidepressant or neuroprotective effects of this compound?

Methodological Answer:

  • Forced swim test (FST) : Measure immobility time reduction in rodents to assess antidepressant-like activity .
  • Chronic mild stress (CMS) model : Evaluate hippocampal neurogenesis via BrdU labeling and gliogenesis markers (e.g., GFAP) .
  • Electrophysiology : Acute administration followed by c-Fos immunohistochemistry to map brain region activation (e.g., amygdala, hypothalamus) .

Q. How can molecular dynamics (MD) simulations enhance understanding of structure-activity relationships (SAR)?

Methodological Answer:

  • Binding stability analysis : Simulate ligand-protein complexes (e.g., c-Met kinase) over 100+ ns to calculate RMSD/RMSF and identify critical interactions (e.g., hydrogen bonds with hinge regions) .
  • Free energy calculations : Use MM-PBSA/GBSA to rank derivatives by binding affinity and validate SAR trends .
  • Allosteric modulation studies : Map conformational changes in targets like CFTR using accelerated MD to identify potentiator binding pockets .

Q. What strategies mitigate cytotoxicity in pyridoindole-based therapeutics?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., tert-butoxycarbonyl) to reduce off-target reactivity .
  • Selective targeting : Conjugate with tumor-homing peptides (e.g., RGD sequences) to enhance cancer cell specificity .
  • Metabolic profiling : Use hepatic microsomes or cytochrome P450 assays to identify and block toxic metabolite pathways .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
Reactant of Route 2
Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.